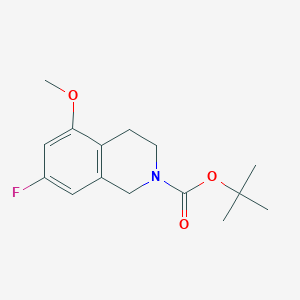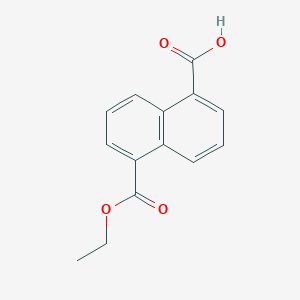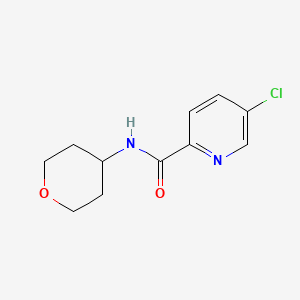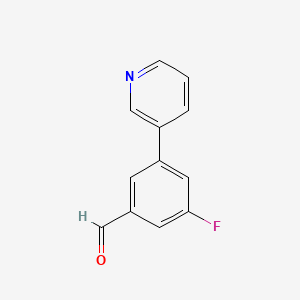
3-Fluoro-5-(pyridin-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, which contains both a fluorine atom and a pyridine ring attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the electrophilic fluorination of a suitable precursor. For example, 3,5-dibromo-4-formylpyridine can be fluorinated using N-fluoro-benzenesulfonimide (NFSI) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to ensure high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoro-5-(pyridin-3-yl)benzoic acid.
Reduction: 3-Fluoro-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoropyridine: Similar in structure but contains two fluorine atoms instead of one.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of an aldehyde group.
Uniqueness
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to the combination of a fluorine atom and a pyridine ring attached to a benzaldehyde core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H8FNO |
|---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
3-fluoro-5-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-8H |
InChI-Schlüssel |
ZUDUAFGJJMWARN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
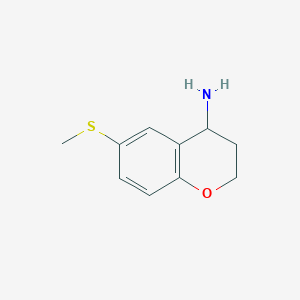
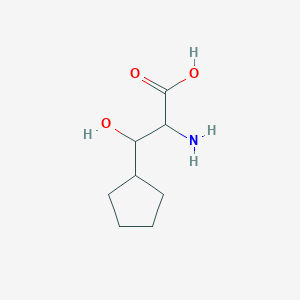

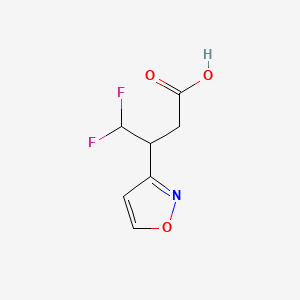

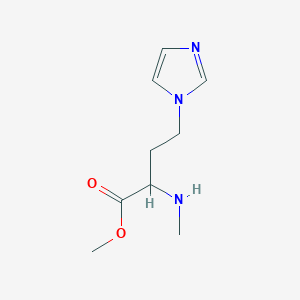
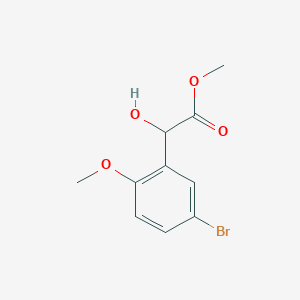
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)

